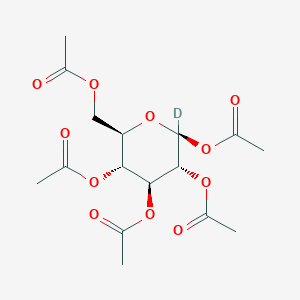

beta-D-Glucose-1-C-d pentaacetate

Description

Significance of Glucopyranose Acetates in Carbohydrate Chemistry

Glucopyranose acetates, such as the fully acetylated beta-D-glucose pentaacetate, serve as crucial building blocks in the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates. ontosight.aibiosynth.com The acetyl protecting groups prevent unwanted side reactions at the hydroxyl positions, enabling chemists to perform specific modifications at other sites of the molecule. ontosight.ai Their stability and ease of handling have made them a staple in synthetic carbohydrate chemistry for decades. biosynth.comysu.edu Furthermore, these acetylated sugars can be converted into more reactive glycosyl donors, like glycosyl halides, which are essential for the formation of glycosidic bonds. biosynth.com

The Role of Anomeric Configuration in Glycosyl Chemistry

The anomeric carbon, the stereocenter created during the cyclization of a sugar, plays a pivotal role in glycosyl chemistry. numberanalytics.comcreative-proteomics.com The orientation of the substituent at this position, designated as either alpha (α) or beta (β), significantly influences the molecule's reactivity, stability, and biological function. numberanalytics.comnumberanalytics.com This stereochemical distinction is critical in glycosylation reactions, where the formation of a specific anomeric linkage is often desired to achieve the correct structure and biological activity of the target glycoconjugate. numberanalytics.comacs.org For instance, the enzymes responsible for synthesizing polysaccharides like glycogen (B147801) and cellulose (B213188) exhibit strict specificity for either the α- or β-anomer of glucose, respectively. numberanalytics.com The anomeric effect, a stereoelectronic phenomenon, further contributes to the stability of certain anomeric configurations, impacting reaction outcomes in carbohydrate synthesis. creative-proteomics.comnumberanalytics.com

Specific Academic Relevance of Beta-D-Glucose-1-C-d Pentaacetate

This compound is a specialized derivative of glucose that holds particular importance in academic research due to the isotopic label at its anomeric center. This seemingly subtle modification provides a powerful tool for investigating reaction mechanisms and metabolic pathways.

The incorporation of deuterium (B1214612) (d), a stable isotope of hydrogen, at the C-1 position of beta-D-glucose pentaacetate allows researchers to trace the fate of this specific atom through complex chemical transformations. This is particularly valuable in mechanistic studies of glycosylation reactions. unizar.es By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, scientists can distinguish the labeled carbon from its non-labeled counterparts, providing unambiguous evidence for reaction pathways and the involvement of specific intermediates. creative-proteomics.comunizar.es This isotopic labeling is instrumental in understanding the dynamics of anomeric interconversion and the stereochemical outcome of glycosidic bond formation. unizar.es

In the broader context of carbohydrate and glycoconjugate synthesis, this compound serves as a sophisticated probe. Glycoconjugates, which are carbohydrates linked to other biomolecules like proteins and lipids, are involved in a myriad of biological processes, including cell recognition and immune responses. ontosight.ailibretexts.org The synthesis of these complex molecules with high precision is a significant challenge in organic chemistry. ontosight.ai The use of isotopically labeled building blocks like this compound enables detailed kinetic and mechanistic studies of the glycosylation reactions used to construct these vital biomolecules. unizar.es This knowledge is crucial for the rational design of synthetic routes to novel carbohydrate-based therapeutics and biological probes. ontosight.ainumberanalytics.com

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C16H21DO11 | scbt.com |

| Molecular Weight | 391.35 g/mol | scbt.com |

| Melting Point | 131-134 °C | chemicalbook.com |

| Optical Activity | [α]20/D +4.4°, c = 1 in chloroform (B151607) | chemicalbook.com |

| Appearance | Solid | chemicalbook.com |

Synthesis of this compound

The synthesis of beta-D-glucose pentaacetate derivatives typically involves the acetylation of D-glucose. A common method employs acetic anhydride (B1165640) in the presence of a catalyst, such as sodium acetate (B1210297). ysu.edugoogle.comchemicalbook.com The reaction is often heated to ensure the complete acetylation of all five hydroxyl groups. ysu.edu To produce the specifically labeled this compound, a deuterated starting material or a specific deuteration step would be incorporated into the synthetic sequence. Following the reaction, the product is typically purified by recrystallization. ysu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy-6-deuteriooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i16D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-YVHAHNBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481738 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73485-90-2 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Beta D Glucose Pentaacetate Framework

Role as a Protecting Group in Multistep Synthesis

The five acetyl groups of beta-D-glucose pentaacetate mask the hydroxyl groups, rendering them unreactive under many conditions. This protection is crucial for achieving regioselectivity in complex synthetic sequences. The strategic removal of one or more of these acetyl groups unlocks specific hydroxyl functionalities for further reaction, a cornerstone of modern glycochemistry.

Selective Deacetylation at the Anomeric Position

The acetyl group at the anomeric carbon (C-1) is chemically distinct from the ester groups at C-2, C-3, C-4, and C-6. It is part of a hemiacetal ester, making it more labile and susceptible to selective removal under specific conditions. This selective deprotection is highly valuable as it yields a 2,3,4,6-tetra-O-acetyl-D-glucopyranose, a key building block with a free hydroxyl group at the reactive anomeric center, ready for glycosylation or other modifications.

Several methods have been developed to achieve this selective anomeric deacetylation. Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have been used to catalyze the removal of the C-1 acetate (B1210297). For instance, treating beta-D-glucose pentaacetate with AlCl₃ in diethyl ether at elevated temperatures results in the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.gov Interestingly, this reaction often proceeds with an inversion of configuration, yielding the alpha (α) anomer from the beta (β) starting material. nih.gov Other reagents, including zinc acetate, ammonium acetate, and imidazole (B134444), have also been employed to facilitate this transformation under mild conditions. researchgate.net Alkali metal fluorides, particularly cesium fluoride (B91410) (CsF) in polyethylene glycol (PEG-400), have also been shown to be effective for this purpose. researchgate.net

| Reagent/Catalyst | Solvent/Conditions | Typical Product | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Diethyl ether (Et₂O), 110 °C | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | nih.gov |

| Zinc acetate | Methanol | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | researchgate.net |

| Ammonium acetate | DMF or THF/Methanol | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | researchgate.net |

| Ethylenediamine/Acetic acid | - | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | researchgate.net |

| Cesium fluoride (CsF) | PEG-400 | 2,3,4,6-tetra-O-acetyl-D-glucopyranose | researchgate.net |

Regioselective Deacetylation Strategies

Beyond the anomeric position, achieving selective deacetylation at other positions of the glucose ring is a significant challenge due to the similar reactivity of the secondary acetoxy groups (C-2, C-3, C-4) and the primary one (C-6). To overcome this, enzymatic methods have emerged as powerful tools. Lipases and esterases can exhibit remarkable regioselectivity, hydrolyzing acetyl groups at specific positions under mild, aqueous conditions.

For example, lipases from Candida cylindracea have been shown to selectively deacetylate penta-O-acetyl-alpha-D-glucopyranose at the C-4 position under neutral pH and at the C-6 position under acidic conditions. Studies on beta-D-glucose pentaacetate have demonstrated that various esterases, such as acetyl xylan esterases (AXE) and glucomannan acetyl esterases (GAE), can completely deacetylate the molecule. mdpi.com Furthermore, evidence suggests that enzymes from the carbohydrate esterase (CE) family 1 can exclusively deacetylate cellulose (B213188) acetate at the C-2 and C-3 positions, indicating the potential for high regioselectivity on glucose substrates as well. mdpi.com These biocatalytic approaches provide a valuable alternative to complex chemical protection-deprotection sequences for preparing partially acetylated sugars.

Glycosylation Reactions and Glycosyl Donor Applications

Beta-D-glucose pentaacetate is a frequent starting material for the synthesis of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It can be converted into a more reactive glycosyl donor or, in some cases, used directly in glycosylation reactions.

Koenigs-Knorr Reaction and Variants

The Koenigs-Knorr reaction, established in 1901, is a classic and reliable method for forming glycosidic bonds. In this reaction, beta-D-glucose pentaacetate is not the direct glycosyl donor but serves as the precursor to one. The typical procedure involves reacting the pentaacetate with hydrogen bromide (HBr) in acetic acid to form the highly reactive 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

This glycosyl bromide is then reacted with an alcohol (the glycosyl acceptor) in the presence of a promoter, classically a silver salt like silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O). The promoter assists in abstracting the bromide, generating an oxocarbenium ion intermediate which is then attacked by the alcohol acceptor. This method has been extensively modified using various heavy metal salt promoters, including those of mercury (e.g., mercuric cyanide, Hg(CN)₂), which is often referred to as the Helferich method.

Lewis Acid Catalyzed Glycosylations (e.g., with Phenols, Alcohols)

While the Koenigs-Knorr reaction requires conversion to a glycosyl halide, beta-D-glucose pentaacetate can be used directly as a glycosyl donor in the presence of a Lewis acid catalyst. This approach, sometimes called the Helferich method, is particularly effective for the glycosylation of phenols and alcohols.

Commonly used Lewis acids for this transformation include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). For example, the reaction of beta-D-glucose pentaacetate with various phenols in the presence of BF₃·OEt₂ can afford the corresponding aryl-β-D-glucopyranosides in high yield and with excellent β-stereoselectivity. The addition of an organic base can facilitate the reaction, allowing it to proceed under milder conditions. However, under some Lewis acidic conditions, particularly at higher temperatures, side reactions such as the deacetylation of the starting material can occur. nih.gov

Stereochemical Outcomes in Glycoside Formation (Alpha vs. Beta Selectivity)

The stereochemical outcome at the anomeric center is a critical aspect of glycosylation. When using acetylated glucose donors like those derived from beta-D-glucose pentaacetate, the stereoselectivity is predominantly controlled by a phenomenon known as neighboring group participation .

The acetyl group at the C-2 position plays a crucial role. In reactions proceeding through an oxocarbenium ion intermediate (like the Koenigs-Knorr or Lewis acid-catalyzed reactions), the carbonyl oxygen of the C-2 acetyl group can attack the anomeric carbon from the alpha-face. This intramolecular reaction forms a stable, five-membered dioxolanium ion intermediate. The formation of this cyclic intermediate shields the alpha-face of the sugar. Consequently, the incoming nucleophile (the alcohol or phenol acceptor) can only attack from the opposite, beta-face. This Sₙ2-like attack results in an inversion of configuration at the anomeric carbon relative to the dioxolanium ion, leading almost exclusively to the formation of the 1,2-trans glycoside . For glucose, this corresponds to the β-glycosidic bond. This neighboring group participation by C-2 ester groups is a powerful and widely exploited strategy to ensure high β-selectivity in the synthesis of glucosides.

| Reaction Type | Glycosyl Donor | Promoter/Catalyst | Key Intermediate | Predominant Stereochemical Outcome |

|---|---|---|---|---|

| Koenigs-Knorr | Acetobromoglucose (from pentaacetate) | Silver (Ag₂CO₃) or Mercury (Hg(CN)₂) salts | Dioxolanium ion | β-glycoside (1,2-trans) |

| Lewis Acid Catalyzed | Beta-D-Glucose Pentaacetate | BF₃·OEt₂, SnCl₄ | Dioxolanium ion | β-glycoside (1,2-trans) |

Synthesis of O-Glycosides and N-Glycosides

Beta-D-glucose pentaacetate serves as a fundamental precursor for the synthesis of both O- and N-glycosides, although the direct glycosylation pathway is often challenging. chemimpex.comdeyerchem.com

O-Glycosides:

Direct synthesis of O-glycosides by reacting beta-D-glucose pentaacetate with alcohols under Lewis acid catalysis has been attempted. However, this approach is often met with limited success. For instance, reactions with phenols like 4-hydroxyacetophenone in the presence of Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or p-toluenesulfonic acid at elevated temperatures (120–130 °C) have been reported to be unsuccessful, yielding no glycosylation product. nih.gov Instead, these conditions often lead to the formation of tar-like substances or cause deacetylation of the sugar, indicating the instability of the starting material under strong Lewis acid and high-temperature conditions. nih.gov

Due to these difficulties, the synthesis of O-glycosides from beta-D-glucose pentaacetate is more commonly and efficiently achieved indirectly. The standard protocol involves first converting the pentaacetate into a more reactive glycosyl donor, such as a glycosyl halide, which is then coupled with an alcohol acceptor.

N-Glycosides:

Similarly, the formation of N-glycosides from beta-D-glucose pentaacetate typically proceeds through an activated intermediate rather than by direct reaction with an amine. A representative multi-step synthesis involves the initial conversion of glucose pentaacetate into 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. researchgate.net This glycosyl bromide is then reacted with other reagents, such as lead thiocyanate, to form a glycosyl isothiocyanate, which serves as the precursor for building more complex N-glycosidic structures. researchgate.net This stepwise approach highlights the role of beta-D-glucose pentaacetate as a stable starting material that is activated for subsequent N-glycosylation reactions.

Formation of Glycosyl Halides and Other Activated Donors

The conversion of beta-D-glucose pentaacetate into glycosyl halides is a cornerstone of synthetic carbohydrate chemistry, as these halides are highly effective glycosyl donors for forming glycosidic bonds.

Glycosyl Bromides: The most common derivative, acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), is readily synthesized from beta-D-glucose pentaacetate. This transformation is classically achieved by treating the pentaacetate with a solution of hydrogen bromide (HBr) in glacial acetic acid. researchgate.net This reaction proceeds with an inversion of stereochemistry at the anomeric center, yielding the thermodynamically more stable alpha-anomer.

Glycosyl Chlorides: The corresponding glycosyl chloride can also be prepared. The reaction of the beta-anomer of glucose pentaacetate with titanium tetrachloride (TiCl₄) is extremely rapid and yields tetraacetyl-β-D-glucopyranosyl chloride. This product is unstable under the reaction conditions and subsequently rearranges to the more stable α-form.

Glycosyl Fluorides: Glycosyl fluorides are valued as glycosyl donors due to their enhanced stability compared to other glycosyl halides, yet they can be readily activated for glycosylation reactions. A known procedure for synthesizing peracetylated α-D-glucopyranosyl fluoride involves treating the peracetylated glucose with a 70% mixture of hydrogen fluoride in pyridine (B92270) within a Teflon container.

The following table summarizes the transformation of beta-D-glucose pentaacetate into various glycosyl halides.

| Starting Material | Reagent(s) | Product |

| beta-D-Glucose pentaacetate | Hydrogen Bromide (HBr) in Acetic Acid | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide |

| beta-D-Glucose pentaacetate | Titanium Tetrachloride (TiCl₄) | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride |

| beta-D-Glucose pentaacetate | Hydrogen Fluoride (HF) in Pyridine | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride |

Introduction of Thio- and Fluoro- Substituents

Beyond oxygen and nitrogen glycosides, the beta-D-glucose pentaacetate framework is a key starting point for synthesizing sulfur- and fluorine-containing carbohydrate derivatives.

An efficient and high-yielding protocol for the synthesis of thioglycosides directly from per-acetylated sugars, including beta-D-glucose pentaacetate, utilizes trifluoromethanesulfonic acid (triflic acid, TfOH) as a promoter. This method is characterized by high reaction rates and excellent product yields.

The reaction involves treating beta-D-glucose pentaacetate with a thiol, such as ethanethiol, thiophenol, or p-thiocresol, in the presence of a stoichiometric or even sub-stoichiometric amount of triflic acid. Research has shown that increasing the amount of triflic acid from a catalytic quantity (0.2 equivalents) to near-stoichiometric amounts (0.8-1.0 equivalents) significantly improves the reaction speed and yield. For instance, the reaction of glucose pentaacetate with ethanethiol in dichloromethane (B109758) at 0 °C with 0.8 equivalents of TfOH results in a 94% yield of the corresponding ethyl thioglucoside within one hour.

The table below presents detailed research findings for the triflic acid-mediated synthesis of various thioglycosides from beta-D-glucose pentaacetate.

| Thiol Reagent | Equivalents of TfOH | Reaction Time | Product | Yield (%) |

| Ethanethiol | 0.2 | 4 h | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 26% |

| Ethanethiol | 0.5 | 3 h | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 70% |

| Ethanethiol | 0.8 | 1 h | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 94% |

| Thiophenol | 0.8 | 1.5 h | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | 77% |

| p-Thiocresol | 1.0 | 1 h | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | >95% |

The introduction of a fluorine substituent at the anomeric carbon of beta-D-glucose pentaacetate results in the formation of a glycosyl fluoride. These compounds are valuable synthetic intermediates, acting as stable yet activatable glycosyl donors.

The direct conversion of peracetylated glucose to its corresponding glycosyl fluoride can be accomplished using a hydrogen fluoride-pyridine (HF-Pyridine) complex. This reagent effectively replaces the anomeric acetate group with a fluoride atom. The resulting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride is typically obtained as a single α-anomer. Glycosyl fluorides can be derived from various precursors, including acetates, and their utility as donors in O- and C-glycosidation reactions is well-established.

Advanced Analytical Characterization in Research of Acetylated Glucose Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including complex carbohydrates and their derivatives. iosrjournals.org Through a combination of one-dimensional (1D) ¹H and ¹³C NMR and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved. iosrjournals.orgresearchgate.net This comprehensive analysis is crucial for confirming the structure of acetylated glucose systems and assessing their purity. researchgate.net

| Proton (¹H) | Chemical Shift (ppm) in CDCl₃ | Carbon (¹³C) | Chemical Shift (ppm) in CDCl₃ |

| H-1 | ~5.72 (d) | C-1 | ~91.7 |

| H-2 | ~5.09 (t) | C-2 | ~72.8 |

| H-3 | ~5.27 (t) | C-3 | ~72.8 |

| H-4 | ~5.16 (t) | C-4 | ~68.3 |

| H-5 | ~3.82 (ddd) | C-5 | ~70.2 |

| H-6a | ~4.27 (dd) | C-6 | ~61.8 |

| H-6b | ~4.12 (dd) | Acetyl CH₃ | ~20.5 - 21.0 |

| Acetyl CH₃ | ~2.0 - 2.2 (multiple s) | Acetyl C=O | ~169.0 - 170.7 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Data compiled from various sources. chemicalbook.comchegg.comchemicalbook.comnih.gov

A key structural feature of pyranose sugars is the orientation of the substituent at the anomeric carbon (C-1), which can be either axial (α-anomer) or equatorial (β-anomer). NMR spectroscopy provides a definitive method for this assignment. The chemical shift and the coupling constant (³J) of the anomeric proton (H-1) are particularly diagnostic. magritek.com

For beta-D-glucose pentaacetate, the anomeric proton (H-1) is in an axial position, and it couples with the adjacent axial proton (H-2). This results in a large diaxial coupling constant (³J(H1,H2)), typically around 7-9 Hz. magritek.comchegg.com In contrast, the α-anomer, with an equatorial H-1, would show a smaller coupling constant. Furthermore, the anomeric proton of the β-anomer typically resonates upfield compared to the α-anomer. magritek.comrsc.org For example, in glucose pentaacetate, the β-anomeric proton appears as a doublet around 5.7 ppm, while the α-anomeric proton is further downfield at approximately 6.3 ppm. rsc.orgchemicalbook.com

The three-dimensional structure, including the conformation of the six-membered pyranose ring and the orientation of its substituents, is crucial for the molecule's function and reactivity. The pyranose ring of glucose pentaacetate predominantly adopts a stable chair conformation (⁴C₁). nih.gov

Analysis of proton-proton coupling constants (³JHH) throughout the ring system, obtained from ¹H NMR spectra, allows for the determination of dihedral angles via the Karplus equation, confirming the chair conformation. nih.govrsc.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering further evidence for the spatial arrangement of the ring protons and the acetylated side chains. psu.edunih.gov Studies on monoacetylated glucose derivatives have shown that acetylation induces chemical shift changes for the carbons and protons at the α and β positions relative to the O-acetyl group, which can be used to understand conformational details. psu.edu

For isotopically labeled compounds like beta-D-Glucose-1-C-d pentaacetate, NMR is essential for confirming the position and extent of deuterium (B1214612) incorporation. The substitution of a proton with a deuteron (B1233211) at the C-1 position is directly observable in the ¹H NMR spectrum by the disappearance of the signal corresponding to the anomeric proton (H-1).

Furthermore, the presence of deuterium can be detected indirectly by its effect on the signals of neighboring protons. nih.gov Deuterium labeling can also be monitored by observing the decrease in signal intensity in ¹H MR spectra due to the deuterium-to-proton exchange. medrxiv.org This method allows for the quantification of deuterium enrichment in metabolic studies where labeled glucose is used as a tracer. nih.govmedrxiv.org The presence of both labeled and unlabeled metabolites can be distinguished in ¹H NMR spectroscopy because the proton resonances in the labeled species are shifted slightly upfield due to an isotopic chemical shift effect. nih.gov

Mass Spectrometry (MS and GC-MS) for Molecular and Isotopic Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and analysis of complex mixtures. mdpi.com For acetylated glucose systems, these techniques are used to confirm the molecular weight and verify the incorporation of isotopic labels. mdpi.comresearchgate.net Acetylation of sugars is a common derivatization procedure for GC-MS analysis, as it increases volatility. researchgate.netresearchgate.net

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) is fragmented, it breaks in predictable ways that are characteristic of its structure.

The fragmentation of carbohydrates is systematically described by the Domon-Costello nomenclature. nih.govscite.airesearchgate.netscienceopen.com This system categorizes fragment ions based on which part of the molecule retains the charge and the type of bond cleavage that occurred:

Glycosidic Cleavage: Breaking the bond between two monosaccharide units results in B, C, Y, and Z ions. This provides information about the sequence of monosaccharides in an oligosaccharide. nih.govnih.gov

Cross-Ring Cleavage: Fragmentation of the bonds within the pyranose ring produces A and X ions. These fragments are crucial for determining the linkage positions between sugar units. nih.govnih.gov

In positive ion mode, collision-induced dissociation (CID) of protonated oligosaccharides primarily yields B- and Y-ions from glycosidic bond cleavages. nih.gov The fragmentation of peracetylated glucose derivatives in GC-MS can be complex, but specific fragment ions are diagnostic. lookchem.com For example, the analysis of ¹³C-labeled glucose has shown that a seemingly simple molecule can undergo multiple parallel fragmentation routes, yielding numerous distinct fragment ions, which allows for detailed structural analysis. Studies on various derivatized sugars show that characteristic fragmentation pathways can be identified, allowing for the localization of isotopic labels on specific carbon atoms. researchgate.netlookchem.com

Mass Isotopomer Distribution Analysis for Labeled Compounds

Mass spectrometry is a powerful tool for the analysis of isotopically labeled compounds like this compound. The introduction of a deuterium atom at the C-1 position creates a unique mass signature that can be precisely analyzed to understand metabolic fluxes and reaction mechanisms.

In studies involving deuterated glucose derivatives, gas chromatography-mass spectrometry (GC-MS) is frequently employed. For the pentaacetate derivative of glucose, specific fragments are monitored to determine the extent and position of deuterium enrichment. While direct mass isotopomer data for this compound is highly specific to the research context, the general approach involves analyzing the mass shifts in characteristic fragment ions. For instance, the pentaacetate derivative of glucose is known to yield fragments at m/z 331 and 169 under electron impact ionization. nih.gov The presence of a deuterium atom at C-1 would be expected to shift the mass of fragments containing this position by one mass unit.

Researchers have developed methods to determine the positional deuterium enrichment of glucose from the mass isotopomer distributions of various fragments. nih.gov This involves comparing the measured mass isotopomer distributions (MIDs) to theoretical distributions calculated for different levels of enrichment. The accuracy of these methods is critically evaluated by analyzing multiple fragments and using isotopically labeled standards to validate fragmentation patterns. nih.gov

Table 1: Key GC-MS Fragments for Glucose Pentaacetate Analysis

| Fragment (m/z) | Description |

|---|---|

| 331 | Fragment of the pentaacetate derivative of glucose. nih.gov |

This table is based on data for the non-deuterated glucose pentaacetate. The presence of deuterium at C-1 would shift the m/z of relevant fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. In the case of this compound, the IR spectrum is characterized by the prominent absorption bands of the acetyl groups and the pyranose ring structure.

The presence of the five acetyl groups is confirmed by strong C=O stretching vibrations, typically observed in the region of 1740-1750 cm⁻¹. glycodata.orgrsc.org Additionally, the C-O-C stretching vibrations of the ester linkages give rise to strong bands in the fingerprint region, usually between 1200 cm⁻¹ and 1300 cm⁻¹. glycodata.org The spectrum will also show characteristic absorptions for the C-H bonds of the methyl and pyranose ring protons. The absence of a broad O-H stretching band, which would be prominent in the spectrum of unacetylated glucose around 3300-3500 cm⁻¹, confirms the complete acetylation of the hydroxyl groups. spectroscopyonline.comdocbrown.info

Table 2: Characteristic IR Absorption Bands for beta-D-Glucose Pentaacetate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1750 | C=O stretching (from acetyl groups) rsc.org |

| ~1245 | Asymmetric C-O-C stretching (from ester) glycodata.org |

Data is for the non-deuterated beta-D-glucose pentaacetate.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification. Both gas and liquid chromatography offer high-resolution separation and sensitive detection.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography (GC) is a primary method for the analysis of volatile and thermally stable compounds like acetylated sugars. chemimpex.com Beta-D-glucose pentaacetate is well-suited for GC analysis, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural elucidation. researchgate.netmedchemexpress.com

For GC analysis, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time of beta-D-glucose pentaacetate is a key parameter for its identification. nih.gov GC-MS provides definitive identification by comparing the obtained mass spectrum with reference spectra from databases. nih.govresearchgate.net The fragmentation pattern in the mass spectrum, as discussed in section 4.1.2.2, provides structural information.

Table 3: GC Conditions for Acetylated Glucose Analysis

| Parameter | Typical Value |

|---|---|

| Column | HP-101 (Dimethylpolysiloxane) researchgate.net |

| Column Dimensions | 25 m x 0.2 mm i.d., 0.2 µm film thickness researchgate.net |

These are example conditions and may vary depending on the specific application.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For beta-D-glucose pentaacetate, reversed-phase HPLC is a common method for monitoring the progress of acetylation reactions and for assessing the purity of the final product. selleckchem.comzodiaclifesciences.com

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgrsc.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The purity of beta-D-glucose pentaacetate can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. selleckchem.com HPLC can also be used to separate the α and β anomers of glucose pentaacetate, which may be present as impurities. rsc.org

Table 4: HPLC Parameters for beta-D-Glucose Pentaacetate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase HC-C18 rsc.org |

| Mobile Phase | Gradient of acetonitrile and water rsc.org |

| Detection | UV detection at a suitable wavelength (e.g., 225 nm) rsc.org |

Optical Rotation and Chiroptical Studies

The chirality of this compound, arising from its multiple stereocenters, can be investigated using optical rotation and other chiroptical methods. These techniques provide information about the three-dimensional structure of the molecule.

The specific optical rotation is a fundamental property of a chiral compound and is measured using a polarimeter. For beta-D-glucose pentaacetate, the specific rotation is a key quality control parameter. The value is typically measured at the sodium D-line (589 nm) and is dependent on the concentration and the solvent used. sigmaaldrich.comsynose.com The reported specific rotation for beta-D-glucose pentaacetate is approximately +4° to +6° when measured in chloroform (B151607) at a concentration of 1 g/100 mL. thermofisher.comthermofisher.com

Table 5: Optical Rotation of beta-D-Glucose Pentaacetate

| Property | Value | Conditions |

|---|---|---|

| Specific Optical Rotation ([α]D) | +4° to +6° | c=1 in Chloroform, 20°C, 589 nm thermofisher.comthermofisher.com |

Data is for the non-deuterated beta-D-glucose pentaacetate.

Building Blocks for Complex Carbohydrates and Glycoconjugates

As a stable and versatile derivative of glucose, beta-D-glucose pentaacetate is a fundamental building block in organic synthesis for creating more complex carbohydrate structures. chemimpex.com The introduction of a deuterium atom at the C-1 position provides a unique isotopic signature, enabling researchers to construct labeled molecules for mechanistic and metabolic studies. This compound is an important intermediate for the synthesis of various pharmaceutical compounds and other carbohydrate derivatives. chemimpex.comherbs-tech.comgoogle.com

The synthesis of complex oligosaccharides and polysaccharide analogs often relies on a stepwise assembly of monosaccharide units. Beta-D-glucose pentaacetate derivatives are frequently employed as glycosylation donors in these synthetic pathways. synose.com By using this compound, chemists can introduce a deuterium-labeled glucose unit at a specific position within an oligosaccharide chain. This labeling is instrumental for:

Structural Analysis: Aiding in the elucidation of complex carbohydrate structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Conformational Studies: Providing a probe to study the three-dimensional shape and dynamics of oligosaccharides in solution.

Metabolic Fate Tracking: Allowing researchers to follow the uptake, distribution, and degradation of specific polysaccharide analogs within biological systems.

Glycoproteins and glycolipids are vital biomolecules involved in cellular recognition, signaling, and immune responses. The carbohydrate portions (glycans) of these molecules are crucial for their function. This compound can be used as a precursor in the chemical or enzymatic synthesis of the glycan components, which are then attached to proteins or lipids. This process yields isotopically labeled glycoconjugates, which are invaluable for studying their biological roles. For instance, it can be used as a synthon for creating glycopeptide oligomers and glycolipid mimics. synose.com The deuterium label enables sensitive detection and quantification, facilitating research into the biosynthesis, trafficking, and catabolism of these essential macromolecules.

Carbohydrates are increasingly recognized for their potential as ligands that can bind to specific protein targets, such as lectins, with high specificity. The synthesis of these carbohydrate-based ligands often starts from readily available monosaccharide derivatives like glucose pentaacetate. synose.com Incorporating this compound into these synthetic schemes allows for the creation of labeled ligands. These labeled molecules are critical for:

Binding Assays: Quantifying the affinity and kinetics of ligand-receptor interactions.

Mechanism of Action Studies: Elucidating how carbohydrate-based drugs or probes interact with their biological targets at a molecular level.

Table 1: Applications as a Synthetic Building Block

| Application Area | Specific Use of this compound | Research Benefit |

| Oligosaccharide Synthesis | Incorporation as a labeled monosaccharide unit. | Facilitates structural analysis and metabolic tracking. |

| Glycoprotein/Glycolipid Preparation | Precursor for synthesizing labeled glycan portions. | Enables studies on the biosynthesis and trafficking of glycoconjugates. synose.com |

| Carbohydrate-Based Ligands | Creation of isotopically tagged ligands. | Aids in quantifying binding affinities and studying mechanisms of action. synose.com |

Probing Biochemical Pathways and Enzyme Mechanisms

The presence of the deuterium isotope makes this compound an exceptional tool for investigating the intricate details of biochemical processes. glycodepot.com It serves as a stable, non-radioactive tracer to probe metabolic pathways and elucidate the mechanisms of enzyme action. chemimpex.comglycodepot.com

Isotopically labeled glucose is a cornerstone for studying carbohydrate metabolism. This compound can serve as a precursor to generate deuterated glucose for metabolic tracing studies. Once administered to cells or organisms, the deuterium-labeled glucose enters metabolic pathways, and the label is incorporated into various downstream metabolites.

A notable application is in techniques like Spectral Tracing of Deuterium Isotope (STRIDE) microscopy . This advanced imaging method uses stimulated Raman scattering to visualize the metabolic dynamics of macromolecules derived from deuterated glucose. nih.gov Researchers can track the deuterium label as it is incorporated into newly synthesized lipids, proteins, DNA, and glycogen (B147801), providing a high-resolution map of anabolic activity in tissues like the brain, tumors, and liver. nih.govspringernature.com This approach allows for a direct and chemically specific assessment of how glucose is utilized for building essential biomolecules. nih.gov

This compound and its derivatives are valuable substrates for studying the enzymes that process carbohydrates. synose.comglycodepot.com

Glucosidases: These enzymes hydrolyze glycosidic bonds to release glucose. nih.gov By using a substrate with a deuterium atom at the anomeric carbon (C-1), researchers can investigate the reaction mechanism in great detail. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can reveal critical information about the transition state of the enzymatic reaction, helping to confirm whether the bond to the anomeric carbon is broken in the rate-determining step. ebi.ac.uk

Glycosyltransferases: These enzymes are responsible for synthesizing oligosaccharides and glycoconjugates by transferring sugar moieties from a donor substrate to an acceptor molecule. rndsystems.com Using a deuterated donor substrate derived from this compound allows for precise tracking of the transferred glucose unit. Mass spectrometry can be used to identify the products and determine the regioselectivity and stereoselectivity of the glycosyltransferase, providing deep insights into its catalytic function and specificity.

Table 2: Applications in Biochemical and Enzymatic Studies

| Research Area | Specific Use of this compound | Key Research Findings |

| Carbohydrate Metabolism | Precursor for deuterated glucose in metabolic tracing. | Enables visualization of anabolic pathways and glucose utilization in tissues using techniques like STRIDE microscopy. nih.govspringernature.com |

| Enzyme Mechanism (Glucosidases) | Labeled substrate for kinetic isotope effect (KIE) studies. | Helps elucidate the transition state and rate-determining steps of glycosidic bond cleavage. nih.govebi.ac.uk |

| Enzyme Specificity (Glycosyltransferases) | Labeled donor substrate for transfer reactions. | Allows for precise tracking of the transferred glucose unit to determine enzyme selectivity and product identity. rndsystems.com |

Applications of this compound in Advanced Research

Beta-D-glucose pentaacetate and its isotopically labeled variant, this compound, are versatile compounds utilized across various sectors of chemical and biochemical research. The acetylation of glucose's hydroxyl groups enhances its solubility in organic solvents and allows it to serve as a key intermediate and biochemical tool. This article details its specific applications in studying insulin secretion, developing novel materials, and advancing synthetic organic methodologies.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The transformation of beta-D-glucose pentaacetate, particularly its anomerization to the alpha-form and its use in glycosylation reactions, has been a subject of detailed mechanistic scrutiny. These investigations have revealed complex pathways influenced by catalysts, solvents, and the inherent stereochemistry of the molecule.

The anomerization of β-D-glucose pentaacetate to its more stable α-anomer can be achieved under both acidic and basic conditions, proceeding through distinct mechanisms.

Carbonium Ion Intermediates in Acid-Catalyzed Anomerization: Under Lewis acid catalysis, such as with stannic chloride (SnCl₄) in a solvent like chloroform (B151607), the anomerization proceeds through the formation of carbonium ion intermediates. cdnsciencepub.comcolab.wsresearchgate.net The reaction is specific to the C1-acetoxy group. cdnsciencepub.comcolab.wsresearchgate.net The initial and rapid step is the dissociation of the C1-acetoxy group, which is facilitated by the participation of the neighboring acetyl group at C2. cdnsciencepub.comcolab.wsresearchgate.net This participation leads to the formation of a resonance-stabilized 1,2-acetoxonium ion intermediate. cdnsciencepub.comresearchgate.net The rate-controlling step is not the initial dissociation of the beta-anomer, which is fast, but the subsequent rearrangement of this ion into other ionic intermediates that can then recombine with an acetate (B1210297) ion to form the final α-acetate product. cdnsciencepub.comcolab.ws The β-anomer's ready dissociation via this pathway contrasts sharply with the α-anomer, which is significantly more stable under these acidic conditions. cdnsciencepub.comcolab.wsresearchgate.net

Inter- and Intramolecular Acyl Transfer in Base-Catalyzed Anomerization: Anomerization of β-D-glucose pentaacetate can also be promoted by bases, a less common approach for glycosides. chemrxiv.orgresearchgate.net Imidazole (B134444) has been identified as an efficient catalyst for this transformation, capable of functioning in both organic solvents and in the solid state at room temperature. chemrxiv.orgchemrxiv.org The proposed mechanism is distinct from the acid-catalyzed pathway and is thought to involve both intermolecular and intramolecular acyl transfer. researchgate.netchemrxiv.org In this proposed mechanism, two imidazole molecules may act in a concerted manner. researchgate.net One imidazole molecule acts as a nucleophile, attacking the acetyl group, while the other stabilizes the intermediate. chemrxiv.org This process avoids the formation of bulk carbonium ions and is sensitive to factors like the presence of protons, which inhibit the reaction. chemrxiv.orgresearchgate.net The requirement of the N-H proton in imidazole is crucial, as N-substituted imidazoles are ineffective, highlighting the importance of hydrogen bonding networks in the catalytic cycle. chemrxiv.orgresearchgate.net

Glycosylation reactions, where the anomeric acetate is replaced by another group, are fundamental in carbohydrate chemistry. These reactions are understood to occur along a mechanistic continuum between Sₙ1 (dissociative) and Sₙ2 (associative) pathways. nih.gov

The stereochemical outcome is heavily influenced by the pathway taken. For β-D-glucose pentaacetate, the trans relationship between the C1-acetoxy group and the participating C2-acetoxy group makes it particularly prone to reactions with significant Sₙ1 character. nih.gov Activation by a Lewis acid readily leads to the formation of the 1,2-acetoxonium ion intermediate. researchgate.netnih.gov This ion is a key branching point; it can be attacked by a nucleophile from the alpha-face, leading to the α-glycoside. This Sₙ1-type process proceeds through a discrete, albeit transient, oxocarbenium ion intermediate. nih.gov

Conversely, an Sₙ2-type mechanism would involve the direct displacement of the activated anomeric group by a nucleophile, resulting in an inversion of stereochemistry. In the case of a β-donor, this would lead to an α-product. However, the distinction can be subtle, and reactions are often described as having mixed Sₙ1/Sₙ2 character, where the lifetime of the ionic intermediate and the strength of the nucleophile determine the predominant pathway. nih.gov

Catalysts and solvents are not merely reaction media but play a decisive role in directing the mechanism of reactions involving beta-D-glucose pentaacetate.

Catalysts:

Lewis Acids (e.g., SnCl₄, TiCl₄): These are classic catalysts for anomerization and glycosylation. cdnsciencepub.comchemrxiv.org They function by coordinating to the oxygen of the anomeric acetoxy group, facilitating its departure and the subsequent formation of the key carbonium/oxocarbenium ion intermediate. cdnsciencepub.comcolab.wsresearchgate.net The rate of anomerization under sulfuric acid catalysis has been found to be directly proportional to the catalyst concentration. researchgate.net

Imidazole: As a basic catalyst, imidazole promotes anomerization through a proposed acyl transfer mechanism. chemrxiv.orgresearchgate.netchemrxiv.org The reaction is efficient, and an excess of imidazole is often necessary for high yields. researchgate.net Its ability to form hydrogen-bonding networks appears crucial to its catalytic activity. chemrxiv.orgresearchgate.net

Solvents:

Aprotic, Non-polar Solvents (e.g., Chloroform, Dichloromethane): These are typical solvents for Lewis acid-catalyzed reactions, as they are able to dissolve the substrates without competing as nucleophiles. cdnsciencepub.comchemrxiv.org

Solvent Effects in Imidazole Catalysis: In the imidazole-promoted anomerization, aprotic solvents like dichloromethane (B109758) and acetone (B3395972) are effective. chemrxiv.org The reaction is highly sensitive to moisture, with anhydrous conditions and the use of molecular sieves often required for consistent and high yields, indicating that water can interfere with the catalytic cycle. chemrxiv.orgresearchgate.net The presence of protons from protic solvents or acidic impurities inhibits the reaction. researchgate.net

The following table summarizes the conditions for different anomerization mechanisms.

Table 1: Anomerization Conditions for β-D-Glucose Pentaacetate| Catalyst Type | Example Catalyst | Typical Solvent | Key Mechanistic Feature | Source(s) |

|---|---|---|---|---|

| Lewis Acid | Stannic Chloride (SnCl₄) | Chloroform | Carbonium ion intermediate via C2 participation | cdnsciencepub.com, colab.ws, researchgate.net |

| Base | Imidazole | Dichloromethane, Acetone, Solid State | Inter/intramolecular acyl transfer | chemrxiv.org, chemrxiv.org, researchgate.net |

Computational Chemistry Studies

Theoretical calculations provide molecular-level insights that complement experimental findings, offering a deeper understanding of the structures, energies, and dynamics of the molecules and their reaction pathways.

While specific DFT studies on beta-D-glucose-1-C-d pentaacetate are not widely documented, DFT calculations have been instrumental in understanding the key intermediates in its reactions. Computational methods are used to map the complete conformational energy landscape (CEL) of glycosyl oxocarbenium ions, which are the central intermediates in Sₙ1-type glycosylation reactions. nih.gov These studies allow for the quantitative analysis of the stability, reactivity, and conformational mobility of these transient species. nih.gov By understanding the energy landscape of the cation, researchers can predict the stereochemical outcome of nucleophilic attack, thus defining the Sₙ1 side of the glycosylation continuum and enabling the design of more stereoselective reactions. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior and dynamics of molecules in solution. Although specific MD studies focusing solely on beta-D-glucose pentaacetate are sparse, simulations of the parent molecule, β-D-glucose, and related oligosaccharides provide crucial insights into the factors governing its conformational preferences. nih.govnih.govresearchgate.net

MD simulations have been used to refine force fields for carbohydrates to better reproduce experimental data and quantum mechanics calculations. nih.gov These simulations explore the dynamic behavior of the pyranose ring, the flexibility of glycosidic linkages in related molecules, and the orientation of hydroxyl or acetyl groups. nih.govresearchgate.net For instance, simulations on β-D-glucose in acidic aqueous solution have been used to investigate degradation mechanisms, highlighting the role of water in forming hydrogen bonds, weakening C-O bonds, and stabilizing reaction intermediates. nih.gov This dynamic interplay with the solvent environment is critical for understanding the reactivity of its derivatives, including the pentaacetate.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| α-D-Glucose pentaacetate |

| β-D-Glucose pentaacetate |

| Stannic chloride (SnCl₄) |

| Titanium tetrachloride (TiCl₄) |

| Imidazole |

| Chloroform |

| Dichloromethane |

| Acetone |

| Sulfuric acid |

| N-substituted imidazoles |

Isotopic Effects on Reaction Kinetics and Mechanisms

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom at or near the reaction center with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing valuable insights into the transition state of the rate-determining step. In the case of this compound, where the hydrogen atom at the anomeric carbon (C-1) is replaced by deuterium (B1214612), the primary focus is on the α-secondary kinetic isotope effect.

Despite the commercial availability of this compound, a review of scientific literature reveals a lack of specific experimental studies detailing the kinetic isotope effects for its reactions, such as anomerization or glycosylation. However, based on extensive research on analogous reactions with similar glucopyranosyl derivatives, a theoretical framework can be established to predict the expected isotopic effects.

Reactions at the anomeric center of glucopyranosyl derivatives, including the pentaacetate, typically proceed through mechanisms involving the departure of a leaving group and the formation of an intermediate. The nature of this intermediate is key to understanding the expected kinetic isotope effect.

The anomerization of β-D-glucose pentaacetate, for instance, can be catalyzed by Lewis acids and is proposed to proceed through the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.com Similarly, solvolysis and glycosylation reactions of pyranosyl derivatives often involve a transition state with significant oxocarbenium ion character, following either an S_N_1-like or a concerted (S_N_2-like) pathway.

The α-secondary kinetic isotope effect (k_H_/k_D_) for such reactions arises from changes in the vibrational frequencies of the C-H (or C-D) bond at the anomeric carbon as the reaction progresses from the ground state to the transition state. In the ground state of this compound, the anomeric carbon is sp³ hybridized. During reactions that proceed via an S_N_1 mechanism, this carbon rehybridizes to sp² in the planar oxocarbenium ion intermediate. This change leads to a lower vibrational frequency for the out-of-plane bending mode of the C-H/C-D bond in the transition state compared to the ground state. Because the C-D bond has a lower zero-point energy than the C-H bond, the energy difference to reach the transition state is smaller for the deuterated compound, resulting in a faster reaction rate for the deuterated species and an inverse kinetic isotope effect (k_H_/k_D_ < 1).

Conversely, for a reaction proceeding through a concerted S_N_2-like mechanism, the transition state is more crowded, leading to an increase in the vibrational frequency of the C-H/C-D bond. This results in a normal kinetic isotope effect (k_H_/k_D_ > 1).

Studies on the hydrolysis of α-D-glucopyranosyl fluoride (B91410) have demonstrated a significant α-secondary deuterium kinetic isotope effect, providing evidence for a transition state with substantial oxocarbenium ion character. researchgate.netacs.org For example, the hydronium ion-promoted hydrolysis of α-D-glucopyranosyl fluoride exhibited a k_H_/k_D_ of 1.219, suggesting a dissociative, S_N_1-like mechanism. researchgate.net In enzymatic hydrolysis of aryl glucosides by β-glucosidase, an α-secondary kinetic isotope effect of 1.12 was observed for the deglucosylation step, also indicating an oxocarbenium-ion-like transition state. nih.gov

While direct experimental data for this compound is not available, the established principles of kinetic isotope effects and the mechanistic studies of similar compounds allow for a robust theoretical prediction. The magnitude and direction of the kinetic isotope effect in reactions involving this compound would be a critical determinant of the reaction mechanism, distinguishing between associative and dissociative pathways.

Table of Expected α-Secondary Kinetic Isotope Effects for Reactions of this compound

| Reaction Mechanism | Hybridization Change at C-1 | Expected k_H/k_D_ Value | Interpretation |

| S_N_1-like | sp³ → sp² | < 1 (Inverse) | Loosely associated transition state with significant oxocarbenium ion character. |

| S_N_2-like | sp³ → sp³ | > 1 (Normal) | Tightly associated, crowded transition state. |

Future Research Directions and Emerging Trends

Advancements in Stereoselective Glycosylation of Complex Substrates

The synthesis of complex oligosaccharides and glycoconjugates remains a significant challenge in organic chemistry. nih.govresearchgate.net The stereoselective formation of glycosidic bonds is a critical step, and beta-D-glucose pentaacetate serves as a versatile precursor for various glycosyl donors. elsevierpure.comnih.govfrontiersin.org Future research will likely focus on the development of more efficient and highly stereoselective glycosylation methods. nih.govresearchgate.net

Key trends in this area include:

Novel Protecting Groups: The protecting groups on the glycosyl donor play a crucial role in influencing the stereochemical outcome of glycosylation reactions. elsevierpure.com Researchers are exploring new protecting group strategies to achieve higher selectivity, particularly for the challenging formation of 1,2-cis glycosidic linkages. nih.govresearchgate.net

Catalyst Development: The discovery of new catalysts is essential for improving reaction efficiency and stereocontrol. nih.govfrontiersin.org This includes the development of organocatalysts and transition-metal catalysts that can operate under mild conditions with high turnover numbers. nih.govnih.gov

Reagent-Controlled Glycosylation: This approach aims to control the stereoselectivity by altering external factors like reagents, concentration, or other reaction conditions, rather than relying solely on the inherent properties of the glycosyl donor and acceptor. ntu.edu.sg

A deeper understanding of reaction mechanisms through computational studies will also be instrumental in designing more effective glycosylation strategies. nih.gov

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and modification of beta-D-glucose pentaacetate and related compounds often rely on catalytic processes. google.comresearchgate.netysu.edunih.govreddit.com Future research is directed towards discovering and optimizing novel catalytic systems to enhance efficiency, selectivity, and sustainability.

Emerging areas of interest include:

Lewis Acid Catalysis: While Lewis acids like zinc chloride and aluminum chloride have been traditionally used, there is ongoing research to identify milder and more selective Lewis acids for acetylation, deacetylation, and anomerization reactions. researchgate.netnih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes for the synthesis and modification of glucose derivatives is an area of growing interest.

Heterogeneous Catalysis: The development of solid-supported catalysts can simplify product purification and catalyst recycling, leading to more sustainable and cost-effective processes. Recent studies have explored the use of catalysts like gold nanoparticles for the oxidation of glucose to gluconic acid. researchgate.net

The following table summarizes some of the catalytic systems being explored:

| Catalyst Type | Application | Potential Advantages |

| Novel Lewis Acids | Acetylation, Deacetylation, Anomerization | Improved selectivity, milder reaction conditions |

| Enzymes | Synthesis and modification | High selectivity, environmentally friendly |

| Heterogeneous Catalysts | Various transformations | Ease of separation, reusability |

| Gold Nanoparticles | Glucose oxidation | High selectivity and activity |

Integration of Isotope-Labeled Glucose Derivatives in Advanced Metabolic Flux Analysis

Isotope-labeled glucose derivatives, including deuterated and 13C-labeled compounds, are invaluable tools for studying metabolic pathways. creative-proteomics.comnih.govnih.gov Metabolic flux analysis (MFA) using these tracers provides a quantitative understanding of cellular metabolism in health and disease. nih.gov

Future research in this area will focus on:

Development of Novel Labeled Compounds: The synthesis of new, cost-effective isotope-labeled glucose derivatives is crucial for expanding the applications of MFA. nih.gov For instance, the development of [2,3,4,6,6'-²H₅]-D-glucose offers a more economical option for deuterium (B1214612) magnetic resonance imaging. nih.gov

Advanced Analytical Techniques: The combination of isotope labeling with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for detailed mapping of metabolic fluxes. creative-proteomics.comnih.govnih.gov Deuterium metabolic imaging (DMI) is an emerging non-invasive technique for studying glucose metabolism in vivo. researchgate.netresearchgate.netfrontiersin.org

Computational Modeling: Sophisticated computational models are necessary to analyze the complex datasets generated from isotope labeling experiments and to accurately determine metabolic flux rates. nih.gov

The use of stable isotopes like 13C, 15N, and ²H in MFA provides deep insights into the complexities of metabolic networks. creative-proteomics.com

Rational Design of Glucose Pentaacetate-Based Materials with Tunable Properties

Glucose pentaacetate can serve as a building block for the synthesis of novel bio-based materials. Its rigid pyranose ring and multiple functional groups allow for the creation of polymers and other materials with a wide range of properties.

Future research directions include:

Biodegradable Polymers: The development of biodegradable polymers from renewable resources like glucose is a key area of sustainable chemistry. Glucose pentaacetate can be modified and polymerized to create materials for applications in packaging, agriculture, and medicine.

Hydrogels: Glucose-based hydrogels have potential applications in drug delivery, tissue engineering, and as superabsorbents. By controlling the cross-linking and chemical modification of glucose derivatives, it is possible to tune the physical and chemical properties of these hydrogels.

Functional Materials: The introduction of specific functional groups onto the glucose scaffold can lead to materials with unique optical, electronic, or recognition properties.

The ability to rationally design and synthesize these materials based on a thorough understanding of structure-property relationships will be critical for their successful application.

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying biological processes in their native environment. nih.govoup.com Glucose derivatives, due to the central role of glucose in biology, are ideal candidates for the development of probes to investigate carbohydrate-protein interactions, enzyme activity, and cellular uptake mechanisms. researchgate.netnih.gov

Key areas of future research include:

Fluorescent Probes: The development of fluorescently tagged glucose analogues allows for the real-time visualization of glucose uptake and metabolism in living cells and organisms. nih.govrsc.org Researchers are working on creating probes with improved photostability, brightness, and specific targeting capabilities.

Probes for Glycosidase Activity: Synthetic glycosides that release a detectable signal upon cleavage by a glycosidase are valuable for diagnosing diseases and for high-throughput screening of enzyme inhibitors. researchgate.net

Affinity-Based Probes: These probes are designed to bind specifically to carbohydrate-binding proteins (lectins) or transporters, enabling their identification and characterization.

The design of these probes requires a multidisciplinary approach, combining organic synthesis, biochemistry, and cell biology to create tools that can provide specific and reliable information about complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing β-D-Glucose-1-C-d pentaacetate?

- Synthesis : β-D-Glucose pentaacetate derivatives are typically synthesized via acetylation of glucose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid). For isotopic variants like 1-C-d, deuterated reagents or controlled reaction conditions are employed to ensure selective labeling at the anomeric carbon .

- Characterization :

- NMR : Key peaks include δ 2.06–2.40 ppm (acetyl methyl protons) and δ 5.30 ppm (anomeric proton). The deuterated variant may show reduced splitting patterns due to isotopic substitution .

- IR : Peaks at 1745–1725 cm⁻¹ confirm acetyl carbonyl groups .

- Mass Spectrometry : Molecular ion peaks at m/z 390.34 (C₁₆H₂₂O₁₁) and isotopic signatures for deuterium .

Q. How can researchers assess the purity of β-D-Glucose-1-C-d pentaacetate?

- HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) is commonly used. Retention times are compared against certified standards .

- TLC : Silica gel plates with chloroform:methanol (9:1) as the mobile phase. Spots are visualized using iodine vapor or sulfuric acid charring .

- Melting Point : The pure compound should exhibit a sharp melting point (e.g., 130–132°C for β-D-glucose pentaacetate) .

Q. What solubility challenges arise when working with β-D-Glucose-1-C-d pentaacetate, and how are they addressed?

- The compound is highly soluble in organic solvents (chloroform, methanol) but insoluble in water. For aqueous-phase experiments, co-solvents (e.g., DMSO) or emulsifiers (e.g., Tween-80) are used to enhance dispersion .

Advanced Research Questions

Q. How can isomerization kinetics between α- and β-D-glucose pentaacetate be studied experimentally?

- TLC Monitoring : Track isomer ratios over time using thin-layer chromatography with iodine staining. β-D-glucose pentaacetate migrates slower than the α-form due to stereochemical differences .

- NMR Kinetic Analysis : Observe time-dependent changes in anomeric proton signals (δ 5.30 ppm for β vs. δ 6.30 ppm for α) under controlled temperature and solvent conditions .

- Equilibrium Control : Use polar solvents (e.g., acetic acid) to favor the β-anomer, while kinetic control in non-polar solvents (e.g., chloroform) stabilizes the α-form .

Q. How can researchers resolve contradictions in biological activity data between β-D-Glucose pentaacetate and its thio-derivatives?

- Comparative Enzymatic Assays : Test substrate specificity using hexokinase or glucose-6-phosphate dehydrogenase. β-D-Glucose pentaacetate shows lower affinity (e.g., Kₘ = 0.12 mM for hexokinase) compared to thio-derivatives due to steric hindrance from acetyl groups .

- Cellular Uptake Studies : Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives to compare transport efficiency via glucose transporters (GLUT1/GLUT4). Thio-derivatives may exhibit altered permeability .

Q. What experimental designs are optimal for studying the stability of β-D-Glucose-1-C-d pentaacetate under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 4–8. Monitor degradation via HPLC and quantify decomposition products (e.g., free glucose via enzymatic assays) .

- Isotopic Tracer Studies : Use ¹H/²H NMR to track deuterium retention at the anomeric carbon under hydrolytic conditions, revealing site-specific stability .

Methodological Considerations

Q. How to validate the enantiomeric purity of β-D-Glucose-1-C-d pentaacetate in chiral synthesis applications?

- Polarimetry : Measure specific rotation ([α]ᴅ²⁰ = +4.8° to +6° for β-D-glucose pentaacetate in chloroform) .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Q. What analytical approaches are recommended for quantifying β-D-Glucose-1-C-d pentaacetate in complex biological matrices?

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., β-D-Glucose-1-C-d pentaacetate-d₅) to correct for matrix effects .

- Enzymatic Hydrolysis : Convert pentaacetate to free glucose using esterases, followed by glucose oxidase/peroxidase assays for colorimetric quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.